

synthesis of 1-Chloro-2-fluoro-4-(trifluoromethyl)benzene

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Compound of Interest

Compound Name: 4-Chloro-3-fluorobenzotrifluoride

Cat. No.: B1586537

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An In-depth Technical Guide to the Synthesis of 1-Chloro-2-fluoro-4-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for producing 1-chloro-2-fluoro-4-(trifluoromethyl)benzene, a key fluorinated building block in the pharmaceutical and agrochemical industries. We delve into two industrially relevant and scientifically robust methodologies: the Balz-Schiemann reaction starting from a substituted aniline, and a nucleophilic aromatic substitution (S_NAr) pathway, commonly known as the Halex reaction, commencing from 3,4-dichlorobenzotrifluoride. This document furnishes detailed, step-by-step experimental protocols, mechanistic insights, and a comparative analysis of the two routes to guide researchers and process chemists in making informed decisions for laboratory synthesis and scale-up operations.

Introduction: Significance and Physicochemical Properties

1-Chloro-2-fluoro-4-(trifluoromethyl)benzene (also known as 3-chloro-4-fluorobenzotrifluoride) is a halogenated aromatic compound whose structural features make it a highly valuable intermediate for the synthesis of complex molecules.^[1] The presence of chlorine, fluorine, and a trifluoromethyl group on the benzene ring provides multiple reaction sites and imparts unique electronic properties. The trifluoromethyl group, in particular, is a crucial pharmacophore known to enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates.^{[2][3]}

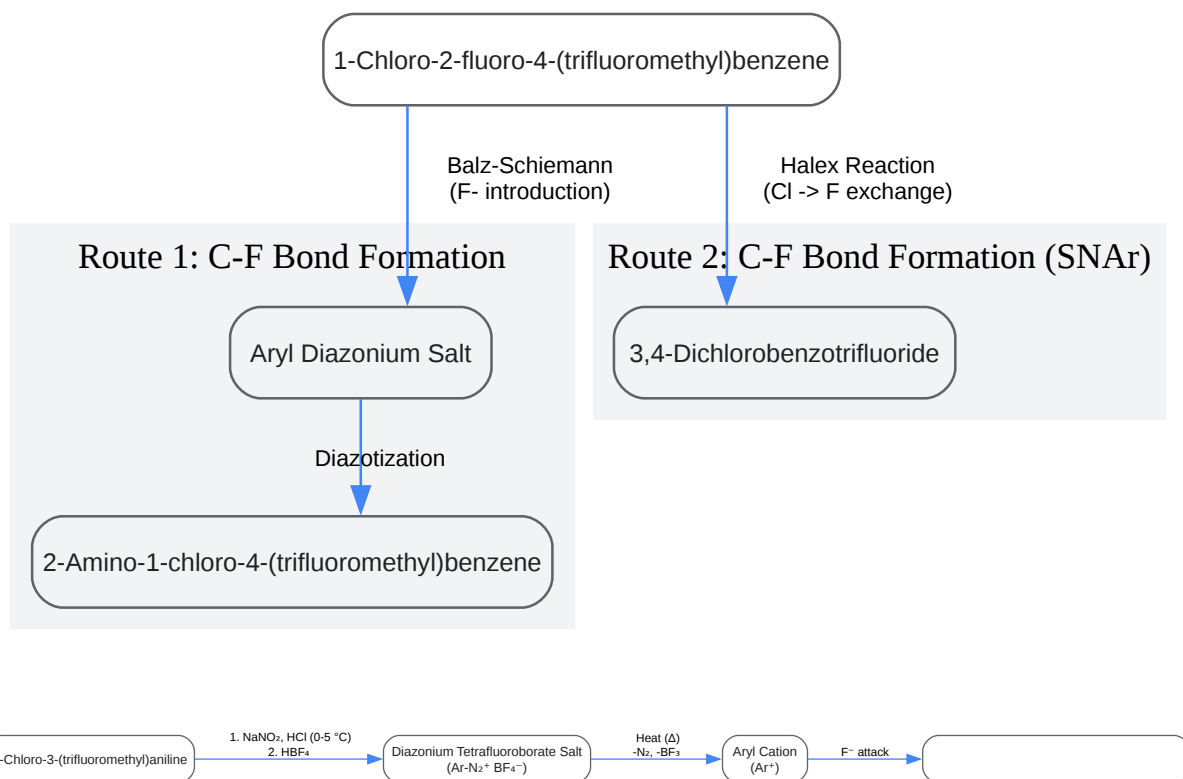
Consequently, this compound serves as a critical starting material in the production of advanced pharmaceuticals, herbicides, and pesticides.[1] Its precise synthesis is paramount to ensuring the purity and efficacy of the final active pharmaceutical ingredients (APIs) and agrochemical products.

Table 1: Physicochemical Properties of 1-Chloro-2-fluoro-4-(trifluoromethyl)benzene

Property	Value
CAS Number	78068-85-6
Molecular Formula	C ₇ H ₃ ClF ₄
Molecular Weight	198.55 g/mol
Appearance	Colorless transparent liquid
Boiling Point	~137-140 °C
Density	~1.45 g/cm ³

Retrosynthetic Analysis

A retrosynthetic approach to 1-chloro-2-fluoro-4-(trifluoromethyl)benzene reveals two primary disconnection strategies, forming the basis of the synthetic routes discussed in this guide.



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